molecular formula C13H10O3 B14488077 9-Methoxyheptalene-1,8-dione CAS No. 63658-77-5

9-Methoxyheptalene-1,8-dione

Cat. No.: B14488077
CAS No.: 63658-77-5
M. Wt: 214.22 g/mol
InChI Key: IRNVXEDIQXFAPE-UHFFFAOYSA-N
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Description

9-Methoxyheptalene-1,8-dione is an organic compound belonging to the class of heptalene derivatives It is characterized by the presence of a methoxy group at the 9th position and two ketone groups at the 1st and 8th positions of the heptalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyheptalene-1,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 9-methylanthracene with N-hydroxyphthalimide and tert-butyl nitrite in acetonitrile, catalyzed by copper(II) acetate, yields the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 9-Methoxyheptalene-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the heptalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogen or other functional groups.

Scientific Research Applications

9-Methoxyheptalene-1,8-dione has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 9-Methoxyheptalene-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, affecting cellular processes and leading to potential therapeutic effects. It may also inhibit certain enzymes, contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: 9-Methoxyheptalene-1,8-dione stands out due to its specific substitution pattern and the presence of the methoxy group, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields.

Properties

CAS No.

63658-77-5

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

9-methoxyheptalene-1,8-dione

InChI

InChI=1S/C13H10O3/c1-16-13-8-10-9(6-7-12(13)15)4-2-3-5-11(10)14/h2-8H,1H3

InChI Key

IRNVXEDIQXFAPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=CC2=O)C=CC1=O

Origin of Product

United States

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